Pyroquilon

Vue d'ensemble

Description

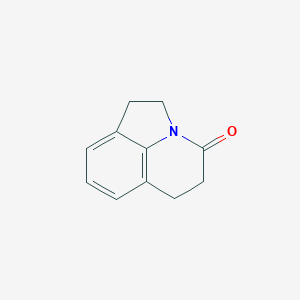

Le pyroquilon est un fongicide commercial connu pour sa capacité à se lier dans la poche du naphtol du site actif de la trihydroxynaphtalène réductase fongique . Il est principalement utilisé comme fongicide pour lutter contre la brûlure du riz, une menace importante pour les cultures de riz dans le monde entier . La formule chimique du this compound est C11H11NO, et il est également connu sous son nom systématique, 1,2,5,6-tétrahydropyrrolo[3,2,1-ij]quinolin-4-one .

Applications De Recherche Scientifique

Agricultural Applications

1.1 Blasticide in Crop Protection

Pyroquilon is predominantly used as a blasticide to control fungal diseases in crops. Research indicates that this compound seed treatment significantly reduces the severity of leaf blast in upland rice. In multiple experiments, treated seeds exhibited a reduction in leaf blast severity by approximately 25% compared to untreated controls .

Table 1: Effect of this compound Seed Treatment on Leaf Blast Severity

| Experiment | Untreated Control (%) | Treated Control (%) | Reduction (%) |

|---|---|---|---|

| I | 52.5 | 26.8 | 25.5 |

| II | 33.9 | 19.9 | 23.9 |

This demonstrates that this compound not only mitigates disease severity but also enhances grain yield, contributing to improved agricultural productivity.

1.2 Mechanism of Action

This compound functions by inhibiting the synthesis of fungal melanin, which is crucial for fungal growth and pathogenicity. It binds to the naphthol pocket of the fungal trihydroxynaphthalene reductase active site, disrupting melanin biosynthesis and thereby reducing fungal virulence .

Environmental Applications

2.1 Photodegradation Studies

Recent studies have explored the photodegradation of this compound under energy-saving lamp exposure, revealing a degradation efficiency of over 93% within 300 minutes . This property is significant for environmental remediation efforts, particularly in reducing persistent organic pollutants.

Table 2: Photodegradation Efficiency of this compound

| Time (minutes) | Degradation Efficiency (%) |

|---|---|

| 0 | 0 |

| 60 | 45 |

| 120 | 75 |

| 300 | 93.9 |

These findings suggest that this compound can be effectively utilized in strategies aimed at mitigating environmental pollution.

Biomedical Applications

3.1 Impact on Fungal Cell Wall Nanoparticles

This compound has been investigated for its effects on fungal cell wall nanoparticles (CWNPs). Studies show that exposure to this compound alters the morphology and viability of macrophages interacting with these nanoparticles, indicating potential implications for immunological responses .

Table 3: Effects of this compound on Macrophage Viability

| Exposure Time (hours) | Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 100 |

| 1.5 | 90 |

| 3 | 70 |

| 6 | 50 |

The data suggest that while initial interactions do not affect viability, prolonged exposure leads to significant decreases in macrophage survival.

Méthodes De Préparation

Le pyroquilon peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la condensation de la glycolurile et du formaldéhyde en milieu acide pour former la cucurbit[n]urile, qui peut ensuite encapsuler le this compound . Cette encapsulation permet d’éviter la dégradation du pesticide et permet une libération prolongée . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires pour garantir la stabilité et l’efficacité du composé.

Analyse Des Réactions Chimiques

Le pyroquilon subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers produits d’oxydation.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire différentes formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l’ammoniac . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications en recherche scientifique :

Médecine : Des recherches sont en cours pour explorer son utilisation potentielle dans le développement de nouveaux médicaments antifongiques.

Mécanisme D'action

Le pyroquilon exerce ses effets en inhibant l’enzyme trihydroxynaphtalène réductase, qui est impliquée dans la voie de biosynthèse de la mélanine chez les champignons . En se liant à la poche du naphtol de cette enzyme, le this compound empêche la formation de mélanine, qui est essentielle à la pathogenèse du champignon responsable de la brûlure du riz . Cette inhibition conduit à l’accumulation de produits dérivés comme la flavoline et la 2-hydroxyjuglone, réduisant finalement la virulence du champignon .

Comparaison Avec Des Composés Similaires

Le pyroquilon est unique dans sa structure et son mécanisme d’action par rapport aux autres fongicides. Les composés similaires incluent :

Tricyclazole : Un autre inhibiteur de la biosynthèse de la mélanine qui cible la même voie que le this compound.

Pyrimidines d’aniline : Ces composés sont utilisés pour la gestion des maladies des plantes, mais ils ont des mécanismes d’action différents.

Benzamides : Ceux-ci sont également utilisés comme fongicides, mais ils diffèrent par leur structure chimique et leurs sites cibles.

Le this compound se distingue par sa liaison spécifique à la poche du naphtol de la trihydroxynaphtalène réductase, ce qui en fait un puissant inhibiteur de la biosynthèse de la mélanine chez les champignons .

Activité Biologique

Pyroquilon, chemically known as 1-(2,4-dichlorophenyl)-3-(1,3-dimethyl-2-butenyl)urea, is a systemic fungicide primarily used in agriculture to manage diseases in crops, particularly rice. Its mechanism of action involves the inhibition of melanin biosynthesis in fungi, which is critical for their survival and pathogenicity. This article explores the biological activity of this compound, summarizing its effects on various fungal pathogens, its environmental fate, and its implications for human health.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 57369-32-1 |

| Structure | Chemical Structure |

This compound acts as a melanin biosynthesis inhibitor , specifically targeting the pathways responsible for melanin production in fungal pathogens. This inhibition results in reduced sporulation and impaired infection capabilities of fungi such as Magnaporthe grisea, the causative agent of rice blast disease. Research indicates that this compound disrupts the normal growth and reproductive cycles of these pathogens, leading to significant reductions in disease incidence on treated crops .

Efficacy Against Fungal Pathogens

Numerous studies have documented the effectiveness of this compound against various fungal species:

- Magnaporthe grisea : Studies show that this compound significantly reduces sporulation rates and secondary infections. In one study, treated plants exhibited a lower incidence of rice blast compared to untreated controls .

- Fusarium spp. : this compound has demonstrated efficacy against several species within this genus, which are known to cause root rot and other diseases in crops .

- Alternaria spp. : The compound has also been effective in managing diseases caused by Alternaria species, which affect a wide range of plants including vegetables and fruits.

Case Studies

- Rice Blast Management :

- Field Trials :

Environmental Fate and Toxicity

The environmental impact of this compound is an important consideration for its use:

Propriétés

IUPAC Name |

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJLAOUDSILTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC=CC1=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058132 | |

| Record name | Pyroquilon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL at 20 °C | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57369-32-1 | |

| Record name | Pyroquilon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroquilon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroquilon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroquilon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROQUILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 113 °C | |

| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon)?

A1: 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (this compound) acts as a melanin biosynthesis inhibitor (MBI). Specifically, it targets the naphthol reductase enzymes involved in the dihydroxynaphthalene (DHN) melanin synthesis pathway in fungi [].

Q2: How does this compound's inhibition of melanin biosynthesis affect fungi?

A2: By inhibiting melanin biosynthesis, this compound disrupts the formation of the protective melanin layer in fungal cell walls. This makes the fungi more susceptible to environmental stresses and hinders their ability to infect host plants [, , , ]. Notably, this compound does not directly kill the fungi but rather disarms their ability to cause disease [].

Q3: Can you elaborate on the specific interaction of this compound with its target enzyme?

A3: this compound binds to the NADPH-binding site of the target naphthol reductase, specifically the 1,3,8-trihydroxynaphthalene reductase (3HNR) enzyme []. Structural studies have shown that this compound interacts with the enzyme through a combination of hydrogen bonding and hydrophobic interactions [].

Q4: Are there structural differences in target enzymes that could explain differences in this compound sensitivity?

A4: Yes, studies comparing two naphthol reductases, 3HNR and 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR), revealed that the 30-fold lower affinity of 4HNR for this compound is due to unfavorable interactions between the inhibitor and the C-terminal Ile282 of 4HNR [].

Q5: Does this compound affect fungal growth directly?

A5: this compound primarily targets melanin biosynthesis and generally does not significantly inhibit fungal growth at concentrations effective for disease control [, , , ].

Q6: What is the chemical formula and molecular weight of this compound?

A6: The molecular formula of this compound is C11H9NO, and its molecular weight is 171.19 g/mol.

Q7: Has the stability of this compound been studied in different environmental conditions?

A7: Yes, research has shown that this compound degrades in soil, and the degradation rate is influenced by temperature and moisture content. Higher temperatures and moderate moisture levels accelerate the degradation process, suggesting primarily enzymatic degradation [].

Q8: How does soil organic matter content affect this compound adsorption?

A8: this compound adsorption is positively correlated with soil organic matter content, indicating that soils rich in organic matter tend to retain this compound more effectively [].

Q9: What are the primary agricultural applications of this compound?

A9: this compound is mainly used as a fungicide to control rice blast disease caused by Pyricularia oryzae (Magnaporthe oryzae) [, , , , , ].

Q10: How effective is this compound as a seed treatment for rice blast control?

A10: this compound seed treatments have demonstrated significant efficacy in controlling rice blast [, , , , ]. Research shows that it can effectively suppress leaf blast for several weeks after seeding [, ].

Q11: Can this compound be used in combination with other fungicides?

A11: Yes, this compound is often used in combination with other fungicides to broaden the spectrum of activity and potentially delay the development of fungicide resistance [, , ].

Q12: Are there any alternative control methods for rice blast that can be used in conjunction with this compound?

A12: Yes, integrating cultivar resistance, cultural practices, and chemical control, including the use of this compound, provides a more sustainable approach to rice blast management [].

Q13: Has resistance to this compound been reported in fungal populations?

A13: While this compound has been effective for rice blast control, there are reports of emerging resistance in some P. oryzae populations, particularly in areas with high selection pressure [].

Q14: What is being done to address the issue of fungicide resistance?

A14: Researchers are actively investigating new melanin biosynthesis inhibitors with different modes of action, such as those targeting the dehydratase enzyme in the melanin synthesis pathway [].

Q15: What is the environmental fate of this compound?

A15: this compound undergoes degradation in the environment, primarily in soil. The degradation products and their potential environmental impact are still under investigation [, ].

Q16: What analytical techniques are used to detect and quantify this compound residues?

A16: High-performance liquid chromatography (HPLC) is a common method for detecting and quantifying this compound residues in various matrices, including soil, plant tissues, and water [, , , ].

Q17: Are there future research directions for this compound and related compounds?

A17: Ongoing research focuses on developing new melanin biosynthesis inhibitors with improved efficacy, novel modes of action, and reduced environmental impact. This includes exploring synergistic combinations with other fungicides and developing sustainable resistance management strategies [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.